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Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2]
Dysregulation of the PI3BK/AKT/mTOR pathway is a frequent event in human cancers, making it
a prime target for the development of novel anti-cancer therapeutics.[1][3] GSK1059615 is a
potent, ATP-competitive, and reversible inhibitor of the class | family of PI3Ks and the
mammalian target of rapamycin (mTOR).[2][4] This technical guide provides a comprehensive
overview of the discovery, development, and preclinical characterization of GSK1059615.

Discovery and Mechanism of Action

GSK1059615, a pyridinylquinoline derivative, was developed as a dual inhibitor targeting both
PI3K and mTOR kinases.[2] This dual-targeting approach was designed to achieve a more
complete shutdown of the PI3BK/AKT/mTOR signaling cascade. The binding mode of
GSK1059615 involves an interaction of its thiazolidinedione ring with the catalytic lysine
(Lys833) within the ATP-binding pocket of the kinase domain.[5] This interaction blocks the
kinase activity, thereby inhibiting the downstream signaling pathway.[6]

Biochemical and Cellular Activity
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GSK1059615 demonstrates potent inhibitory activity against all class | PI3K isoforms (a, 3, v,
and 0) and mTOR.[4] The inhibitory constants (Ki) and half-maximal inhibitory concentrations
(IC50) are summarized in the tables below. In cellular assays, GSK1059615 effectively inhibits
the phosphorylation of Akt at Ser473, a key downstream effector of PI3K signaling.[4] This
inhibition of the PIBK/AKT/mTOR pathway leads to G1 cell cycle arrest and the induction of
apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[4]

[5]

ble 1: In Vi hibi ivitv of GSK10596

Target IC50 (nM) Ki (nM)
PI3Ka 0.4[2][4][5], 2[4][7] 0.42[4]
PI3KB 0.6[2][4][5] 0.6[4]
PI3Ky 5[2][5] 0.47[4]
PI3K3 2[2][5] L.7[4]
mTOR 12[2][4115]

ble 2: Cellul ity of GSK1059¢

Cell Line Assay IC50 (nM)
T47D Akt (S473) Phosphorylation 40[4]
BT474 Akt (S473) Phosphorylation 40[4]
BT474 Proliferation

Preclinical In Vivo Efficacy

The anti-tumor activity of GSK1059615 has been demonstrated in various preclinical xenograft
models. In mice bearing BT474 or HCC1954 breast cancer xenografts, administration of
GSK1059615 at a dose of 25 mg/kg resulted in effective inhibition of tumor growth. Similarly, in
a gastric cancer xenograft model using AGS cells, daily intraperitoneal administration of
GSK1059615 at 10 or 30 mg/kg potently inhibited subcutaneous tumor growth.[8] Furthermore,
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in a head and neck squamous cell carcinoma (HNSCC) xenograft model with SCC-9 cells, daily
intraperitoneal injections of 30 mg/kg GSK1059615 significantly suppressed tumor growth.

Clinical Development

GSK1059615 entered a Phase | open-label, dose-escalation clinical trial in 2008 for patients
with solid tumors or lymphoma (NCT00695448).[4][9] The study aimed to determine the
recommended Phase Il dose, toxicity profile, pharmacokinetics, and biologically active dose
range.[9] The starting dose was 6mg administered orally once daily for 21 days of a 28-day
cycle.[9] However, the development of GSK1059615 was later discontinued.[2]

Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay for PI3K Inhibition

This assay measures the GSK1059615-dependent inhibition of PI3K isoforms.[4]
e Enzyme Concentrations:
o PI3Ka and PI3K3: 400 pM[4]
o PI3KB: 200 pM[4]
o PI3Ky: 1 nM[4]
e Assay Conditions:
o PI3Ka, B, and & assays: 150 mM NacCl, 100 uM ATP, 10 uM PIP2[4]
o PI3Ky assay: No NaCl, 15 pM ATP, 10 uM PIP2[4]
e Procedure:

o GSK1059615 is serially diluted (3-fold in DMSO) and 50 nL is transferred to a 384-well
low-volume assay plate.[4]
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[e]

PI3K Reaction Buffer (diluted 1:4 with de-ionized water) containing 5 mM DTT is prepared.
[4]

o 2.5 L of the respective PI3K enzyme in reaction buffer is added to the wells, and the plate
is incubated at room temperature for 15 minutes.[4]

o The reaction is initiated by adding 2.5 pL of a 2x substrate solution (PIP2 and ATP in 1x
reaction buffer).[4]

o The plate is incubated at room temperature for one hour.[4]
o The reaction is quenched by adding 2.5 pL of stop solution.[4]

o 2.5 L of Detection Solution is added to detect product formation.[4]

Cell-Based Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cancer cells.[4]
o Cell Seeding:

o Cells are plated at a density of 1 x 10™4 cells per well in clear flat-bottomed 96-well plates
and incubated overnight.[4]

e Treatment:
o GSK1059615 is added to the wells, and the plates are incubated for 30 minutes.[4]
e Lysis and Detection:

o The media is aspirated, and the plate is washed once with cold PBS.[4]

[e]

80 uL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker
at 4°C for at least 30 minutes.[4]

[e]

For the Akt duplex assay, plates are washed four times with 200 puL/well wash buffer.[4]

o

60 uL of lysates is transferred to each well of the detection plate and incubated on a
shaker at room temperature for 1 hour.[4]
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Caption: PISBK/AKT/mTOR signaling pathway and the inhibitory action of GSK1059615.
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Caption: The discovery and development workflow of GSK1059615.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/product/b1672348?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/product/b1672348?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]
2. books.rsc.org [books.rsc.org]

3. Progress in the Preclinical Discovery and Clinical Development of Class | and Dual Class
I/V Phosphoinositide 3-Kinase (PI13K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. apexbt.com [apexbt.com]

6. Facebook [cancer.gov]

7. GSK 1059615 | CAS 958852-01-2 | GSK1059615 | Tocris Bioscience [tocris.com]

8. Inhibition of gastric cancer cell growth by a PIS3K-mTOR dual inhibitor GSK1059615 -
PubMed [pubmed.ncbi.nim.nih.gov]

9. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [The Discovery and Development of GSK1059615: A
Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672348#discovery-and-development-of-
gsk1059615]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

